2-amino-1H,2H,3H-pyrrolo[3,4-c]pyridine-1,3-dione
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1H,2H,3H-pyrrolo[3,4-c]pyridine-1,3-dione typically involves the annulation of the pyrrole and pyridine rings. One common method involves the reaction of pyrrole with acyl (bromo)acetylenes to form 2-(acylethynyl)pyrroles, followed by the addition of propargylamine and subsequent intramolecular cyclization . Another approach includes the alkylation of pyrrolo[3,4-c]pyridine-1,3-dione to form N-alkyl derivatives, which can then undergo further functionalization .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the synthetic routes mentioned above. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for achieving high yields and purity in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-amino-1H,2H,3H-pyrrolo[3,4-c]pyridine-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include N-oxides, amine derivatives, and various substituted pyrrolopyridines, depending on the specific reagents and conditions used .
Scientific Research Applications
2-amino-1H,2H,3H-pyrrolo[3,4-c]pyridine-1,3-dione has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-amino-1H,2H,3H-pyrrolo[3,4-c]pyridine-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, it has been found to inhibit certain enzymes, such as aldose reductase, which plays a role in diabetic complications . Additionally, its analgesic effects are believed to be mediated through modulation of sodium channels and other pain-related pathways .
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine: Known for its activity against fibroblast growth factor receptors (FGFRs) and potential in cancer therapy.
1H-pyrazolo[3,4-b]pyridine: Exhibits significant biomedical applications, including anti-inflammatory and anticancer activities.
Pyrano[2,3-d]pyrimidine-2,4-dione: Explored for its antiviral and antibacterial properties.
Uniqueness
2-amino-1H,2H,3H-pyrrolo[3,4-c]pyridine-1,3-dione stands out due to its dual activity as an analgesic and enzyme inhibitor, making it a versatile compound for therapeutic research.
Properties
Molecular Formula |
C7H5N3O2 |
---|---|
Molecular Weight |
163.13 g/mol |
IUPAC Name |
2-aminopyrrolo[3,4-c]pyridine-1,3-dione |
InChI |
InChI=1S/C7H5N3O2/c8-10-6(11)4-1-2-9-3-5(4)7(10)12/h1-3H,8H2 |
InChI Key |
CCPIYDWSZDQLQC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC2=C1C(=O)N(C2=O)N |
Origin of Product |
United States |
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